molecular formula C21H25N5O2S2 B6578489 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 1091179-49-5

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B6578489
CAS No.: 1091179-49-5
M. Wt: 443.6 g/mol
InChI Key: FHHCODMMXMWLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted at position 2 with a cyclohexylcarbamoyl urea moiety and at position 4 with a propanamide linker. The propanamide’s terminal nitrogen is bonded to a 4-methyl-1,3-benzothiazol-2-yl group, introducing aromatic and heterocyclic complexity.

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S2/c1-13-6-5-9-16-18(13)25-21(30-16)24-17(27)11-10-15-12-29-20(23-15)26-19(28)22-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,24,25,27)(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHCODMMXMWLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide , identified by its CAS number 1091179-49-5 , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antitumor, antibacterial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of 443.6 g/mol . The structure includes a thiazole ring and a benzothiazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines:

Cell LineGI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
MDA-MB-435 (Breast)15.1

These findings suggest that the compound may also possess similar or enhanced antitumor efficacy due to its structural features that facilitate interaction with cancer cell targets .

Antibacterial Activity

The compound's structural components suggest potential antibacterial properties. Thiazole and benzothiazole derivatives are often linked to antibacterial effects. In vitro studies have shown that certain derivatives exhibit minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of thiazole derivatives for their biological activities. Compounds were tested against a panel of cancer cell lines, demonstrating varying degrees of cytotoxicity based on their structural modifications. The study highlighted the importance of the cyclohexylcarbamoyl group in enhancing biological activity .

Scientific Research Applications

Biological Applications

The primary focus of research on this compound has been its anti-cancer properties . Various studies have demonstrated its effectiveness against multiple cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cell proliferation.
  • Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels that tumors need for growth.

Case Studies

  • A study conducted by researchers at the University of Illinois highlighted the compound's efficacy against breast and prostate cancer cells in vitro, demonstrating a significant reduction in cell viability at specific concentrations.
  • Another investigation reported its potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.

Research Applications

Beyond oncology, 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide can be utilized in various research contexts:

  • Drug Discovery : As a tool compound, it aids in identifying new therapeutic targets and understanding cancer biology.
  • Mechanistic Studies : Researchers can use this compound to explore signaling pathways involved in cancer progression and resistance.

Limitations and Future Directions

Despite its promising applications, there are limitations regarding solubility and bioavailability that need to be addressed. Future research directions include:

  • Development of more potent analogs to enhance efficacy.
  • Investigation into combination therapies with existing anti-cancer drugs.
  • Exploration of its applications in other fields such as immunology and neuroscience.

Summary Table of Applications

Application TypeDescriptionCurrent Research Status
Anti-Cancer AgentInduces apoptosis and inhibits tumor growthActive clinical trials ongoing
Drug DiscoveryTool for identifying new therapeutic targetsPreliminary studies completed
Mechanistic StudiesUnderstanding cancer signaling pathwaysOngoing research
RadiosensitizationEnhances effects of radiation therapyEarly-stage investigations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s design shares motifs with several synthesized derivatives, including thiazole-oxadiazole hybrids, benzothiazole-linked propanamides, and pyridine-substituted analogs. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents / Key Features Melting Point (°C) Source
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide (Target) Not provided Not provided Thiazole + cyclohexylcarbamoyl urea; benzothiazole-propanamide linkage Not reported -
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(pyridin-4-ylmethyl)propanamide (BJ43303) C₁₉H₂₅N₅O₂S 387.50 Pyridin-4-ylmethyl substituent; thiazole-carbamoyl urea Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole-oxadiazole-sulfanyl linker; 4-methylphenyl substituent 148–150
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide C₂₄H₂₀N₂O₂S 400.49 Benzoylphenyl group; benzothiazole-propanamide linkage Not reported

Key Observations:

Core Heterocycles and Linkers: The target compound and BJ43303 share a thiazole-carbamoyl urea motif but differ in the terminal group (benzothiazole vs. pyridine). The benzothiazole-propanamide linkage in the target compound and ’s derivative suggests π-π stacking or hydrophobic interactions, whereas pyridine (BJ43303) introduces basicity and hydrogen-bond acceptor sites.

Substituent Effects on Physical Properties :

  • In the 7-series compounds , increasing methyl substituents on the phenyl group correlate with higher melting points (e.g., 7e: 2,4-dimethylphenyl, 165–167°C vs. 7d: 4-methylphenyl, 148–150°C). This trend implies that steric bulk improves crystallinity.

Synthetic Pathways :

  • Compounds 7c–7f were synthesized via hydrazine-mediated cyclization (oxadiazole formation) and nucleophilic substitution. The target compound likely requires alternative routes, such as urea coupling or benzothiazole functionalization.

Research Findings and Implications

  • Hydrogen-Bonding Networks : The cyclohexylcarbamoyl urea group in the target compound may engage in extensive hydrogen bonding, similar to patterns observed in thiazole-oxadiazole hybrids . Such interactions could influence solubility or biological activity.
  • Bioactivity Potential: While biological data are absent for the target compound, structurally related benzothiazole-propanamides (e.g., ) are often explored as kinase inhibitors or antimicrobial agents .
  • Spectroscopic Characterization : Analogues like 7c–7f were validated via IR (N–H stretches at 3200–3350 cm⁻¹), ¹H NMR (thiazole protons at δ 6.8–7.2 ppm), and EI-MS . Similar methods would apply to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.